![molecular formula C25H22N4O5S B2626383 3-{[4-(2-ethoxyphenyl)piperazin-1-yl]sulfonyl}-N-methyl-1-propyl-1H-pyrazole-4-carboxamide CAS No. 1251551-31-1](/img/no-structure.png)
3-{[4-(2-ethoxyphenyl)piperazin-1-yl]sulfonyl}-N-methyl-1-propyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[4-(2-ethoxyphenyl)piperazin-1-yl]sulfonyl}-N-methyl-1-propyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C25H22N4O5S and its molecular weight is 490.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Applications : Compounds with a piperazine substituent, such as those studied by Kostyantyn Turov (2020), have shown significant anticancer activity against various cancer cell lines. This suggests potential applications of similar compounds in cancer treatment.
PET Imaging Agents : Xiaohong Wang et al. (2018) developed compounds for positron emission tomography (PET) imaging, potentially useful in neuroinflammation studies. The synthesis of these compounds, including N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, indicates the role of such chemicals in advanced medical imaging techniques (Wang et al., 2018).
Antiobesity Research : Brijesh Kumar Srivastava et al. (2007) investigated diaryl dihydropyrazole-3-carboxamides, which showed significant body weight reduction in vivo, suggesting their potential in antiobesity treatments (Srivastava et al., 2007).
X-ray Structure Characterisation : Hong-Shui Lv et al. (2013) synthesized novel pyrazole carboxamide derivatives containing piperazine moiety, with their structures confirmed by X-ray crystal analysis. This highlights the compound's relevance in structural chemistry and molecular design (Lv et al., 2013).
Antimicrobial Agents : M. Patil et al. (2021) synthesized new piperazine derivatives with antimicrobial activity against several bacterial and fungal strains. This demonstrates the potential of such compounds in the development of new antimicrobial agents (Patil et al., 2021).
Antiproliferative Activity : A. K. Ajeesh Kumar et al. (2016) designed novel carboxamides, sulfonamides, ureas, and thioureas derived from 1,2,4-oxadiazol-3-ylmethyl-piperazin-1-yl substituted with pyrazolo[1,5-a]pyrimidine analogs. They displayed good anticancer activity against HeLa cell line, indicating their potential in cancer therapy (Kumar et al., 2016).
Wirkmechanismus
Target of Action
Compounds with a piperazine moiety, like “3-{[4-(2-ethoxyphenyl)piperazin-1-yl]sulfonyl}-N-methyl-1-propyl-1H-pyrazole-4-carboxamide”, often interact with G protein-coupled receptors (GPCRs), particularly serotonin and dopamine receptors . These receptors play crucial roles in various physiological processes including mood regulation, appetite, and sleep.
Mode of Action
The compound might bind to these receptors and modulate their activity. The specific mode of action (agonist, antagonist, etc.) would depend on the exact nature of the interaction between the compound and the receptor .
Biochemical Pathways
Upon binding to its target, the compound could influence several biochemical pathways. For instance, if it acts on serotonin receptors, it could affect the serotonin signaling pathway, leading to changes in mood and behavior .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. The presence of the ethoxyphenyl and piperazine groups might influence its absorption and distribution in the body. Without specific studies, it’s hard to predict the exact pharmacokinetic profile .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific receptors it targets and the pathways it influences. For example, modulation of serotonin receptors could lead to changes in neuronal firing patterns and ultimately influence behavior .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, certain enzymes in the body could metabolize the compound, potentially affecting its activity .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-{[4-(2-ethoxyphenyl)piperazin-1-yl]sulfonyl}-N-methyl-1-propyl-1H-pyrazole-4-carboxamide' involves the reaction of 4-(2-ethoxyphenyl)piperazine with sulfonyl chloride, followed by reaction with N-methyl-1-propyl-1H-pyrazole-4-carboxylic acid and subsequent amidation.", "Starting Materials": [ "4-(2-ethoxyphenyl)piperazine", "sulfonyl chloride", "N-methyl-1-propyl-1H-pyrazole-4-carboxylic acid", "N,N-dimethylformamide", "triethylamine", "diisopropylethylamine", "ethyl acetate", "sodium bicarbonate", "brine" ], "Reaction": [ "4-(2-ethoxyphenyl)piperazine is reacted with sulfonyl chloride in the presence of N,N-dimethylformamide and triethylamine to form 4-(2-ethoxyphenyl)piperazine-1-sulfonyl chloride.", "The resulting sulfonyl chloride is then reacted with N-methyl-1-propyl-1H-pyrazole-4-carboxylic acid in the presence of diisopropylethylamine and ethyl acetate to form the desired compound, 3-{[4-(2-ethoxyphenyl)piperazin-1-yl]sulfonyl}-N-methyl-1-propyl-1H-pyrazole-4-carboxamide.", "The final product is isolated by filtration and washed with water, followed by treatment with sodium bicarbonate and brine to remove impurities." ] } | |
CAS-Nummer |
1251551-31-1 |
Molekularformel |
C25H22N4O5S |
Molekulargewicht |
490.53 |
IUPAC-Name |
1-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-methoxyphenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H22N4O5S/c1-3-33-19-6-4-5-17(13-19)23-26-21(34-27-23)15-28-20-11-12-35-22(20)24(30)29(25(28)31)14-16-7-9-18(32-2)10-8-16/h4-13H,3,14-15H2,1-2H3 |
InChI-Schlüssel |
KRDZVVOEGTWWIT-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CC5=CC=C(C=C5)OC)SC=C4 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



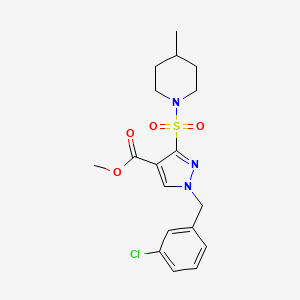
![2-[[1-[2-(3,4-Dimethylphenoxy)propanoyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2626301.png)
![N-(cyclopropylmethyl)-N-[(2,4-dimethoxyphenyl)methyl]prop-2-enamide](/img/structure/B2626303.png)
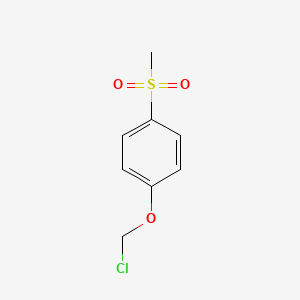
![2-[3-(Difluoromethyl)-5-methyl-4-nitropyrazol-1-yl]propanoic acid](/img/structure/B2626310.png)
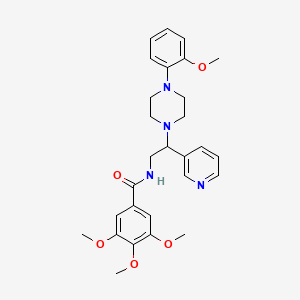
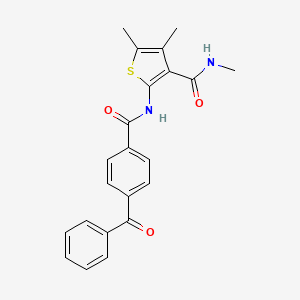

![4-Bromo-2-(piperidin-1-yl)benzo[d]thiazole](/img/structure/B2626315.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)thiophene-2-sulfonamide](/img/structure/B2626318.png)
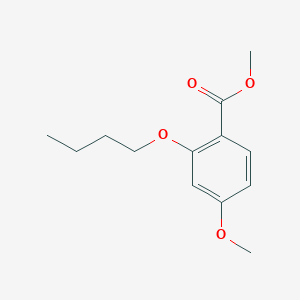
![ethyl 4-(2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)piperidine-1-carboxylate](/img/structure/B2626320.png)
